(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC6196428
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3S |
|---|---|
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
| Standard InChI Key | VRUKGUBMRBLJJW-RMKNXTFCSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound’s structure centers on a thiazolidine-2,4-dione ring system substituted at the 5-position with a (4-methoxyphenyl)methylidene group in the E-configuration. X-ray crystallographic analyses of analogous thiazolidinediones reveal a planar heterocyclic ring with conjugated double bonds extending into the aromatic system, facilitating π-orbital delocalization . The methoxy group at the para-position of the phenyl ring introduces electron-donating effects, modulating electronic density across the molecule.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| Melting Point | 222–224°C | |
| TLC Retention Factor (Rf) | 0.86 (Benzene:Ethyl Acetate) | |
| IR Spectral Peaks | 1705 cm⁻¹ (C=O), 2995 cm⁻¹ (C-H) |
Synthetic Methodologies and Optimization
Condensation-Based Routes
The primary synthetic pathway involves a Knoevenagel condensation between 2,4-thiazolidinedione and 4-methoxybenzaldehyde under acidic or basic conditions. In one protocol, a mixture of 2,4-thiazolidinedione (0.1 mol), 4-methoxybenzaldehyde (0.12 mol), and piperidine (catalytic) in ethanol is refluxed for 12–24 hours, yielding the product after recrystallization from ethyl acetate . Alternative methods employ anhydrous potassium carbonate in dry acetone, achieving yields exceeding 80% .
Critical Reaction Parameters
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Solvent Selection: Dry acetone or toluene enhances reaction efficiency by minimizing side reactions.
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Catalyst: Piperidine or ammonium acetate accelerates imine formation.
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Temperature: Reflux conditions (60–80°C) optimize kinetics without promoting degradation.
Scalability and Purification Challenges
Large-scale synthesis faces hurdles in isolating the E-isomer due to potential Z-isomer contamination. Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (7:3) resolves this, though TLC monitoring remains essential . Recrystallization from ethanol or acetonitrile further purifies the product, as evidenced by sharp melting points (222–224°C) .
Biological Activity and Mechanistic Insights
PPAR-γ Agonism and Metabolic Effects
The compound exhibits high affinity for PPAR-γ, a nuclear receptor regulating adipogenesis and glucose homeostasis. In vitro assays demonstrate a 50% effective concentration (EC₅₀) of 1.2 μM in PPAR-γ transactivation studies, comparable to rosiglitazone. This activity correlates with enhanced glucose uptake in 3T3-L1 adipocytes, mediated by GLUT4 translocation.
Antioxidant Capacity
Electron paramagnetic resonance (EPR) studies reveal significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), with an IC₅₀ of 18.5 μM. The mechanism involves hydrogen atom transfer from the thiazolidinedione ring and methoxy group, supported by density functional theory (DFT) calculations showing a low bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the N–H bond.
Table 2: Comparative Biological Activities of Thiazolidinedione Derivatives
| Compound | PPAR-γ EC₅₀ (μM) | DPPH IC₅₀ (μM) |
|---|---|---|
| This compound | 1.2 | 18.5 |
| Rosiglitazone | 0.8 | >100 |
| (5E)-5-(4-Chlorobenzylidene) analog | 2.1 | 24.7 |
Therapeutic Applications and Preclinical Evidence
Antioxidant Efficacy in Neuroprotection
Preliminary in vivo studies indicate mitigation of oxidative stress in kainic acid-induced neurotoxicity models. Hippocampal lipid peroxidation levels decreased by 57% following treatment (20 mg/kg), alongside restored glutathione levels.
Challenges and Future Directions
While the compound’s dual antidiabetic and antioxidant properties are promising, pharmacokinetic limitations—including low oral bioavailability (23%) and rapid hepatic clearance—necessitate structural modifications. Hybrid derivatives incorporating amino-thiadiazole moieties (e.g., ChemDiv 5685-0330) show improved solubility and target engagement, though clinical validation remains pending .
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